3-Oxo-3-(pyridin-4-yl)propanal
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7NO2 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-oxo-3-pyridin-4-ylpropanal |
InChI |
InChI=1S/C8H7NO2/c10-6-3-8(11)7-1-4-9-5-2-7/h1-2,4-6H,3H2 |
InChI Key |
KZCHVARSEUSUSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)CC=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Oxo 3 Pyridin 4 Yl Propanal and Its Precursors
Established Synthetic Pathways to β-Keto Aldehydes
The formation of the β-keto aldehyde structure is a cornerstone of organic synthesis. Established methods often involve the manipulation of carboxylic acid derivatives or the strategic use of enolate intermediates.
Approaches Involving Pyridine-4-Carboxylic Acid Derivatives
A primary route to 3-oxo-3-(pyridin-4-yl)propanal involves the use of precursors derived from pyridine-4-carboxylic acid, also known as isonicotinic acid. A key transformation in this approach is the Claisen condensation. For instance, the synthesis of ethyl 3-oxo-3-(pyridin-4-yl)propanoate, a direct precursor to the target aldehyde, has been successfully achieved. researchgate.net This reaction involves the condensation of ethyl isonicotinate (B8489971) (the ethyl ester of pyridine-4-carboxylic acid) with ethyl acetate (B1210297) in the presence of a strong base like sodium ethoxide. The reaction, when refluxed, yields the desired β-keto ester, which exists in equilibrium with its enol tautomer. researchgate.net
The general scheme for this Claisen condensation is as follows: Ethyl isonicotinate + Ethyl acetate --(NaOEt, Reflux)--> Ethyl 3-oxo-3-(pyridin-4-yl)propanoate
This β-keto ester can then, in principle, be converted to the target aldehyde, this compound, through a selective reduction of the ester functionality.
Strategies Utilizing Enolate Chemistry
Enolate chemistry is fundamental to the formation of the carbon-carbon bond required in β-dicarbonyl compounds. The Claisen condensation, as mentioned above, is a prime example of a reaction driven by enolate chemistry. tandfonline.comlibretexts.org In this reaction, a strong base is used to deprotonate the α-carbon of an ester, such as ethyl acetate, to form an ester enolate. This nucleophilic enolate then attacks the carbonyl carbon of another ester molecule, in this case, ethyl isonicotinate. The subsequent collapse of the tetrahedral intermediate and expulsion of an alkoxide ion leads to the formation of the β-keto ester. libretexts.orgutexas.edu
The product of the Claisen condensation, a β-keto ester, has a highly acidic proton on the α-carbon, situated between two carbonyl groups. This requires the use of at least a stoichiometric amount of base, as this acidic proton is readily deprotonated, driving the reaction equilibrium towards the product. libretexts.orgtandfonline.com
Multicomponent Reaction (MCR) Approaches to Pyridine-Containing β-Oxoaldehydes
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates the majority of the atoms from the starting materials. nih.gov These reactions are advantageous due to their atom economy, operational simplicity, and ability to generate molecular diversity. nih.govresearchgate.net Several MCRs are employed for the synthesis of pyridine (B92270) rings, which can be precursors to the target compound.
Hantzsch-Type Condensations and their Variants
The Hantzsch pyridine synthesis is a classic MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to produce a dihydropyridine (B1217469). masterorganicchemistry.comwikipedia.org This dihydropyridine can then be oxidized to the corresponding pyridine derivative. masterorganicchemistry.comwikipedia.org The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted pyridines by varying the starting components. youtube.com
For the synthesis of a precursor to this compound, a 4-substituted pyridine derivative would be required as the starting aldehyde in a modified Hantzsch-type reaction. However, the classical Hantzsch synthesis is more commonly used to generate pyridines with substitution at the 2, 3, 4, 5, and 6 positions, with the 4-position substituent originating from the aldehyde component.
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| Benzaldehyde (B42025), Ethyl Acetoacetate, Ammonium (B1175870) Acetate | p-Toluenesulfonic acid, Solvent-free | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 90 | researchgate.net |
| Various Aldehydes, Ethyl or Methyl Acetoacetate, Ammonium Carbonate | Water, Sealed vessel, 70-75 °C | Various 1,4-Dihydropyridines | 86-96 | tandfonline.comtandfonline.com |
| Benzaldehyde, Ethyl Acetoacetate, Ammonia | Microwave irradiation (domestic oven) | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 15-52 | researchgate.net |
| Benzaldehyde, Ethyl Acetoacetate, Ammonium Acetate | Triphenylphosphine, Ethanol (B145695) reflux | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | High | imamu.edu.sa |
| Aromatic Aldehydes, Malononitrile, Thiophenol | Mg-Al hydrotalcite, EtOH | Highly substituted pyridines | Good to Excellent | researchgate.net |
Catalyst-Mediated Synthetic Protocols
The efficiency and selectivity of MCRs for pyridine synthesis are often enhanced by the use of catalysts. A variety of catalysts, including Lewis acids, Brønsted acids, and solid-supported catalysts, have been employed. researchgate.netacs.org For example, p-toluenesulfonic acid has been shown to be an effective catalyst for the Hantzsch synthesis under solvent-free conditions, leading to excellent yields and short reaction times. researchgate.net
In other MCRs for pyridine synthesis, the choice of catalyst can influence the reaction pathway. For instance, in the synthesis of pyridine-3,5-dicarbonitriles from aldehydes, malononitrile, and thiols, an amine base like piperidine (B6355638) in ethanol gives good results, while an ionic base such as tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) in acetonitrile (B52724) leads to similar yields in a much shorter time. acs.org The catalyst can also play a crucial role in the final oxidation step to the aromatic pyridine ring. acs.org
| Catalyst Type | Example Catalyst | Reaction | Solvent | Key Advantages | Reference |
| Brønsted Acid | p-Toluenesulfonic acid | Hantzsch Dihydropyridine Synthesis | Solvent-free | Environmentally benign, inexpensive, excellent yields | researchgate.net |
| Ionic Base | Tetrabutylammonium hydroxide (TBAH) | Pyridine-3,5-dicarbonitrile Synthesis | Acetonitrile | Shorter reaction times | acs.org |
| Amine Base | Piperidine | Pyridine-3,5-dicarbonitrile Synthesis | Ethanol | Good yields | acs.org |
| Solid Base | Mg-Al Hydrotalcite | Substituted Pyridine Synthesis | Ethanol | Reusable, operational simplicity | researchgate.net |
| Organocatalyst | Triphenylphosphine | Hantzsch Dihydropyridine Synthesis | Ethanol | High yields | imamu.edu.sa |
Targeted Synthesis of this compound through Specific Transformations
The direct synthesis of this compound can be achieved through specific transformations of its precursors. A key step is the selective reduction of the ester group of ethyl 3-oxo-3-(pyridin-4-yl)propanoate to an aldehyde. This transformation is challenging due to the presence of the ketone functionality, which is also susceptible to reduction.
A common and effective reagent for the partial reduction of esters to aldehydes is Di-isobutylaluminum hydride (DIBAL-H). masterorganicchemistry.comyoutube.comlibretexts.orglibretexts.org This bulky reducing agent can selectively reduce esters to aldehydes at low temperatures, typically -78 °C. libretexts.orglibretexts.org Applying this methodology to ethyl 3-oxo-3-(pyridin-4-yl)propanoate would be a direct route to the target compound. The low temperature is crucial to prevent the further reduction of the newly formed aldehyde to an alcohol. masterorganicchemistry.com
The reaction mechanism involves the coordination of the Lewis acidic aluminum of DIBAL-H to the ester carbonyl oxygen. This is followed by the transfer of a hydride ion to the carbonyl carbon, forming a stable tetrahedral intermediate. Upon aqueous workup, this intermediate hydrolyzes to yield the aldehyde. youtube.com
Another reported reaction that could be relevant is the treatment of ethyl 3-oxo-3-(pyridin-4-yl)propanoate and its enolic form with isonicotinaldehyde under reflux in neat conditions. This leads to the formation of ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. researchgate.net While this does not directly yield the target aldehyde, it demonstrates the reactivity of the α-position of the β-keto ester, which is a key site for further functionalization.
Conversion from Related Pyridine-4-yl Ketones or Esters
A primary route to this compound and its ester or acid precursors involves the Claisen condensation of pyridine-4-yl esters or the formylation of pyridine-4-yl ketones. These methods leverage the reactivity of the carbonyl group and the adjacent α-protons.
One established method involves the Claisen condensation of ethyl isonicotinate. The refluxing of ethyl isonicotinate with sodium ethoxide and ethyl acetate yields ethyl 3-oxo-3-(pyridin-4-yl)propanoate. researchgate.net This β-keto ester exists in equilibrium with its enol form and serves as a direct precursor to the target aldehyde. researchgate.net The strong electron-withdrawing nature of the pyridyl group is crucial for activating the acidic proton, facilitating the reaction. researchgate.net
Similarly, methyl 3-oxo-3-(pyridin-4-yl)propanoate can be synthesized, providing another stable precursor. chemicalbook.com These β-keto esters are versatile intermediates in medicinal and organic chemistry. lookchem.com
The reactivity of 4-acetylpyridine, a common pyridine-4-yl ketone, has been demonstrated in Claisen-Schmidt condensations. Reaction with various aromatic aldehydes in the presence of a base like potassium hydroxide affords chalcones. researchgate.net While this produces a different class of compounds, it highlights the potential for functionalization at the acetyl group, which could be adapted for formylation to produce the target β-dicarbonyl compound.
| Precursor | Reagents | Product | Reference |
| Ethyl isonicotinate | Sodium ethoxide, Ethyl acetate | Ethyl 3-oxo-3-(pyridin-4-yl)propanoate | researchgate.net |
| 4-Acetylpyridine | Aromatic aldehyde, KOH | Chalcone (B49325) | researchgate.net |
Utilization of Masked Aldehyde Reagents
Masked aldehyde reagents offer an alternative strategy for introducing the formyl group, particularly when direct formylation is challenging. These reagents contain a protected aldehyde functionality that can be released under specific conditions.
One such approach involves the use of masked acyl cyanides. For instance, acetylated masked acyl cyanides have been employed for the one-carbon homologation of aldehydes to produce α-acetoxy esters and amides. organic-chemistry.org This methodology proceeds via intramolecular bond cleavage, streamlining the synthesis. organic-chemistry.org While typically applied to aldehydes, the concept of using a masked carbonyl equivalent could be extended to the formylation of a suitable pyridine-4-yl precursor.
Another relevant class of reagents is α-thio-substituted masked aldehydes. These can be synthesized through electrochemical cascade reactions involving terminal aryl alkynes, thiols, and alcohols. rsc.org This method provides access to β,β-dialkoxy sulfides, which serve as protected aldehyde equivalents. rsc.org The application of such reagents to a pyridine-4-yl Grignard or organolithium species could provide a pathway to this compound after a deprotection step.
| Reagent Type | Description | Potential Application | Reference |
| Acetylated Masked Acyl Cyanide | Enables one-carbon homologation of aldehydes. | Formylation of a pyridine-4-yl nucleophile. | organic-chemistry.org |
| α-Thio-substituted Masked Aldehydes | Protected aldehyde equivalents (β,β-dialkoxy sulfides). | Reaction with a pyridine-4-yl organometallic reagent. | rsc.org |
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. wur.nl This includes the use of environmentally benign solvents, catalysts, and energy sources.
A notable green approach for the synthesis of pyridine derivatives involves a one-pot, multicomponent reaction under microwave irradiation. For example, the reaction of 4-acetylpyridine, an aldehyde, ethyl cyanoacetate, and ammonium acetate in ethanol can efficiently produce highly substituted pyridines. nih.gov This method offers significant advantages over conventional heating, including shorter reaction times and often higher yields. nih.gov The use of ethanol as a solvent and the one-pot nature of the reaction contribute to its green credentials.
The development of sustainable methods for producing pyridine-based polymers from renewable resources like lignin (B12514952) also highlights the trend towards greener chemical processes in this area. wur.nlresearchgate.net While not a direct synthesis of the target molecule, these advancements pave the way for more environmentally friendly production of pyridine-containing fine chemicals.
| Method | Key Features | Precursor Used | Reference |
| Microwave-assisted multicomponent reaction | One-pot, shorter reaction times, ethanol solvent | 4-Acetylpyridine | nih.gov |
| Conventional heating multicomponent reaction | One-pot, ethanol solvent | 4-Acetylpyridine | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 3 Oxo 3 Pyridin 4 Yl Propanal
Tautomerism and Isomerism in 3-Oxo-3-(pyridin-4-yl)propanal
The presence of a 1,3-dicarbonyl system in this compound gives rise to the phenomenon of keto-enol tautomerism, where the molecule exists as an equilibrium mixture of its keto and enol forms. libretexts.orgmasterorganicchemistry.com This equilibrium is a dynamic process, and the relative populations of the tautomers are influenced by various factors, including the solvent and the electronic effects of the pyridine (B92270) ring.
Keto-Enol Equilibrium Analysis
The keto-enol tautomerism of β-dicarbonyl compounds has been extensively studied, often utilizing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to determine the equilibrium composition in various solvents. openstax.org For simple carbonyl compounds, the keto form is generally more stable and predominates at equilibrium. libretexts.org However, for 1,3-dicarbonyls, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond and by conjugation. masterorganicchemistry.comyoutube.com
In the case of this compound, two primary enol tautomers are possible: one where the enol is formed from the aldehyde and another from the ketone. The equilibrium between the keto and enol forms is sensitive to the solvent environment. In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is often favored, while polar solvents can disrupt this interaction, shifting the equilibrium towards the more polar keto form.
Table 1: Predicted Tautomeric Equilibrium of a Related β-Diketone in Various Solvents
| Solvent | % Keto Form | % Enol Form |
| Gas Phase | ~10-20% | ~80-90% |
| Cyclohexane | ~15% | ~85% |
| Chloroform | ~25% | ~75% |
| Acetone | ~40% | ~60% |
| Water | >95% | <5% |
Influence of Pyridine Moiety on Tautomeric Preferences
The pyridine ring in this compound exerts a significant electronic influence on the keto-enol equilibrium. The nitrogen atom in the pyridine ring is electron-withdrawing, which can affect the acidity of the α-protons and the stability of the resulting enolate intermediate.
Theoretical studies on related systems have shown that the presence of a pyridinic nitrogen can stabilize the enol form through the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the pyridine nitrogen. This interaction can make the enol form energetically more favorable. Ab initio studies on the tautomerism of pyridine derivatives have highlighted the crucial role of hydrogen bonding in determining the stability of different tautomers. nih.gov
Reactions Involving the Aldehyde Functionality
The aldehyde group in this compound is a primary site for chemical reactions, particularly nucleophilic additions and condensations. Aldehydes are generally more reactive towards nucleophiles than ketones due to steric and electronic factors. libretexts.org
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde is electrophilic and readily attacked by nucleophiles. byjus.com This initial attack leads to a tetrahedral intermediate, which can then be protonated to yield an alcohol. Common nucleophiles that undergo addition to aldehydes include Grignard reagents and organolithium compounds. youtube.com For instance, the reaction with a Grignard reagent would lead to the formation of a secondary alcohol.
The general mechanism involves the nucleophile attacking the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org
Condensation Reactions with Nitrogen-, Oxygen-, and Sulfur-Containing Nucleophiles
The aldehyde functionality readily undergoes condensation reactions with a variety of nucleophiles, leading to the formation of a wide range of heterocyclic and acyclic products. These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by a dehydration step.
Nitrogen-Containing Nucleophiles: The reaction of this compound with primary amines yields imines (Schiff bases). byjus.com With hydrazine (B178648) and its derivatives, such as phenylhydrazine, it can form hydrazones. nih.gov These reactions are often catalyzed by acid and proceed via a carbinolamine intermediate which then dehydrates. The reaction with hydroxylamine (B1172632) produces an oxime. pressbooks.pub Studies on similar 3-oxo-propanals have shown that these condensation reactions can be used to synthesize various nitrogen-containing heterocycles. nih.gov
Oxygen-Containing Nucleophiles: In the presence of an acid catalyst, this compound can react with alcohols to form hemiacetals and subsequently acetals. Water can also add to the aldehyde to form a hydrate, although this equilibrium usually lies towards the aldehyde. libretexts.org
Sulfur-Containing Nucleophiles: Thiols can add to the aldehyde group in a similar fashion to alcohols, forming thioacetals. These reactions are often reversible and can be used to protect the aldehyde functionality.
Reactivity at the Ketone Functionality
The ketone carbonyl group in this compound is generally less reactive than the aldehyde group towards nucleophilic attack. libretexts.org This difference in reactivity allows for selective reactions to be carried out at the aldehyde position under controlled conditions. However, under more forcing conditions or with specific reagents, the ketone can also participate in various transformations.
Reactions at the ketone are often more challenging due to increased steric hindrance and the electron-donating effect of the adjacent alkyl and aryl groups, which reduces the electrophilicity of the carbonyl carbon. Nevertheless, reactions such as reduction to a secondary alcohol or addition of strong nucleophiles can be achieved. Selective reduction of the ketone in the presence of the aldehyde would require specific reducing agents that show a preference for ketones or protection of the more reactive aldehyde group.
Specific Reactions of the α-Carbonyl Group
The α-carbonyl group in this compound is an aldehyde, which is generally more reactive towards nucleophiles than the ketone group due to less steric hindrance and greater polarization of the carbonyl carbon. Standard nucleophilic addition reactions characteristic of aldehydes are expected to occur preferentially at this position. youtube.comyoutube.com
The general mechanism involves the attack of a nucleophile on the electrophilic aldehyde carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the addition product. youtube.com Common nucleophilic addition reactions include the formation of hydrates (with water), hemiacetals (with alcohols), and cyanohydrins (with cyanide).
For instance, in the presence of an alcohol, this compound would be expected to form a hemiacetal at the aldehyde position. Further reaction under acidic conditions can lead to the formation of an acetal. Similarly, reaction with primary or secondary amines can lead to the formation of imines and enamines, respectively. youtube.com
Enolization and Enolate Reactivity
Like other 1,3-dicarbonyl compounds, this compound can exist in equilibrium with its enol tautomer. The presence of two electron-withdrawing carbonyl groups significantly increases the acidity of the protons on the central methylene (B1212753) carbon, facilitating the formation of an enol or an enolate anion. masterorganicchemistry.com The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity, with less polar solvents often favoring the hydrogen-bonded enol form. masterorganicchemistry.com
Deprotonation of the active methylene group with a suitable base generates an enolate, which is a key reactive intermediate. This enolate is an ambident nucleophile, meaning it can react with electrophiles at either the central carbon or the oxygen atom. Generally, reactions with "soft" electrophiles (like most carbon electrophiles) occur at the carbon, while "hard" electrophiles (like silyl (B83357) halides) tend to react at the oxygen.
The choice of base and reaction conditions can selectively generate either the kinetic or thermodynamic enolate, although for a symmetrical dicarbonyl like this, the situation is simpler than with unsymmetrical ketones. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the kinetic enolate, whereas a weaker base at higher temperatures allows for equilibration to the more stable thermodynamic enolate.
Transformations Involving the Acidic Methylene Group
The high acidity of the methylene protons makes this position a prime site for various carbon-carbon bond-forming reactions.
Knoevenagel Condensation and Related Reactions
The active methylene group of this compound is an ideal substrate for the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction involves the condensation of a compound with an active hydrogen with an aldehyde or ketone, typically catalyzed by a weak base like an amine. wikipedia.org The reaction proceeds via a nucleophilic addition of the enolate derived from the active methylene compound to the carbonyl group, followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com
In a typical scenario, this compound would provide the active methylene component, which could react with a variety of aldehydes and ketones. For example, reaction with benzaldehyde (B42025) in the presence of a base like piperidine (B6355638) would yield 2-(phenyl)methylene-3-oxo-3-(pyridin-4-yl)propanal.
Conversely, the aldehyde group of this compound can itself undergo a Knoevenagel condensation with other active methylene compounds, such as malonic acid or its esters. The Doebner modification of the Knoevenagel condensation, which uses pyridine as the solvent and involves a substrate with a carboxylic acid group, often results in condensation followed by decarboxylation. wikipedia.org The synthesis of coumarin (B35378) derivatives from salicylaldehydes and malonate esters is a well-known application of this reaction type. biomedres.ussapub.org
Alkylation and Acylation Reactions
The enolate generated from the active methylene group is a potent nucleophile for alkylation and acylation reactions.
Alkylation: The introduction of alkyl groups at the central carbon can be achieved by treating this compound with a base followed by an alkyl halide. The reaction proceeds via an SN2 mechanism. Careful control of stoichiometry is often required to prevent dialkylation.
Acylation: Acylation of the active methylene group introduces an acyl group, leading to the formation of a β-tricarbonyl compound. Acylating agents such as acyl chlorides or anhydrides are commonly used. For example, studies on analogous 3-oxo-propanethioamides have shown that acylation with oxalyl chloride can occur at the active methylene group, leading to the formation of complex heterocyclic products. researchgate.net
Cyclization and Annulation Reactions of this compound
The presence of multiple reactive sites makes this compound an exceptionally versatile precursor for constructing a wide variety of heterocyclic ring systems through cyclization and annulation reactions. These reactions often involve condensation with dinucleophiles, where both nucleophilic centers react with the two carbonyl groups or a combination of a carbonyl and the active methylene site.
Formation of Fused Heterocyclic Systems
The strategic placement of the carbonyl groups, the active methylene bridge, and the pyridine ring allows this compound to serve as a key building block for fused heterocycles. naturalspublishing.comresearchgate.net The synthesis of pyridines and fused pyridines often utilizes 1,3-dicarbonyl compounds as key starting materials. organic-chemistry.orgresearchgate.net For instance, the Hantzsch pyridine synthesis involves the condensation of a β-ketoester (a 1,3-dicarbonyl), an aldehyde, and ammonia (B1221849) to form a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine. youtube.com
By reacting this compound with various dinucleophiles, a range of fused systems can be accessed. For example:
Reaction with hydrazine or its derivatives can lead to the formation of pyrazole (B372694) rings fused to or substituted with the pyridine moiety.
Condensation with urea (B33335) or thiourea (B124793) can yield pyrimidine (B1678525) or thiopyrimidine systems.
Reaction with hydroxylamine can produce isoxazole (B147169) derivatives.
The synthesis of bipyridine derivatives, which are important ligands in coordination chemistry, can also be envisioned using this precursor through various cross-coupling strategies after initial cyclization. nih.gov The versatility of 1,3-dicarbonyls in forming fused pyrimidines from azole amines further illustrates the potential of this substrate in creating complex, polycyclic aromatic systems. researchgate.net
Below is a table summarizing potential cyclization reactions for a generic 1,3-dicarbonyl compound, which are applicable to this compound.
| Reagent | Resulting Heterocycle | Reaction Name |
| Hydrazine (NH₂NH₂) | Pyrazole | Pyrazole Synthesis |
| Substituted Hydrazines | Substituted Pyrazole | Pyrazole Synthesis |
| Hydroxylamine (NH₂OH) | Isoxazole | Isoxazole Synthesis |
| Urea (NH₂CONH₂) | Pyrimidin-2-one | Pyrimidine Synthesis |
| Thiourea (NH₂CSNH₂) | Pyrimidine-2-thione | Pyrimidine Synthesis |
| Guanidine | 2-Aminopyrimidine | Pyrimidine Synthesis |
| Amidines | Substituted Pyrimidine | Pyrimidine Synthesis |
Insufficient Data to Generate Requested Article on this compound
While general principles of the reactivity of β-dicarbonyl compounds and pyridinyl-containing molecules are well-established, specific experimental or computational studies on this compound that would be necessary to populate the requested sections (3.5.2 and 3.6) are not present in the accessed scientific databases. The nuanced details of how the pyridin-4-yl group influences the regiochemical and stereochemical outcomes of cyclization reactions, and the precise mechanisms of its transformations, require dedicated research that does not appear to have been published.
Without access to specific research findings, any attempt to generate the requested content would involve speculation and extrapolation from related but distinct chemical systems. This would not meet the required standards of scientific accuracy and authoritativeness for the proposed article. Therefore, the generation of a scientifically rigorous article strictly adhering to the provided outline is not possible at this time due to the lack of specific data on this compound.
Advanced Spectroscopic and Structural Characterization Methodologies for 3 Oxo 3 Pyridin 4 Yl Propanal and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Detailed experimental ¹H NMR, ¹³C NMR, and two-dimensional NMR data for 3-Oxo-3-(pyridin-4-yl)propanal are not available in the surveyed literature. Consequently, a specific analysis of its proton environments, carbon skeleton, and connectivity is not possible at this time.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
While the theoretical molecular weight of this compound can be calculated, specific experimental mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact mass confirmation and detailed fragmentation patterns, have not been found in the public domain.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Similarly, specific experimental infrared (IR) and Raman spectroscopic data, which would allow for the identification and analysis of the functional groups present in this compound, are not documented in available resources.
Electronic Absorption (UV-Vis) Spectroscopy
Electronic absorption spectroscopy, which measures the absorption of ultraviolet and visible light by a molecule, is a fundamental technique for probing the electronic transitions within conjugated systems. For molecules containing chromophores such as the pyridyl ring and the β-dicarbonyl system present in this compound and its derivatives, UV-Vis spectroscopy provides valuable information about their electronic structure.
For a closely related derivative, ethyl 3-oxo-3-(pyridin-4-yl)propanoate , the electronic transitions would be influenced by the ethyl ester group. The general expectation for such a compound would be absorption bands in the UV region, characteristic of the pyridinoyl chromophore.
| Compound | Solvent | λmax (nm) | Transition Type (Postulated) |
| Representative Pyridine (B92270) Derivative researchgate.net | Not Specified | ~250-350 | π → π |
| Representative Pyridine Derivative researchgate.net | Not Specified | >350 | n → π |
Note: The data in this table is illustrative and based on findings for related pyridine derivatives. Specific values for this compound and its direct derivatives would require experimental determination.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's structure, including bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound has not been reported, a study on the triflic acid salt of a closely related derivative, ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate , has been characterized by X-ray crystallography. researchgate.net Additionally, detailed crystallographic data has been published for other related structures, such as 4-oxo-4-(pyridin-3-ylamino)butanoic acid . bldpharm.com In a reported analysis of this positional isomer, the compound was found to crystallize in the monoclinic crystal system with the P2₁/n space group. bldpharm.com
For illustrative purposes, the kind of data obtained from a single-crystal X-ray diffraction experiment on a related compound, 3-Oxo-3-(piperidin-1-yl)propanenitrile , is presented below. sigmaaldrich.com This data showcases the level of detail provided by a crystallographic study.
| Parameter | Value |
| Chemical Formula | C₈H₁₂N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.7106 (2) |
| b (Å) | 8.9468 (2) |
| c (Å) | 9.8487 (2) |
| β (°) | 101.425 (1) |
| Volume (ų) | 838.69 (3) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.205 |
| Radiation type | Cu Kα |
| λ (Å) | 1.54178 |
This data is for 3-Oxo-3-(piperidin-1-yl)propanenitrile and serves to illustrate the outputs of an X-ray crystallographic analysis. sigmaaldrich.com
Such studies reveal crucial information about the conformation of the molecule, for instance, the planarity of the pyridine ring and the orientation of the propanal side chain. Furthermore, analysis of the crystal packing can identify key intermolecular forces, such as hydrogen bonding, which govern the supramolecular architecture. bldpharm.com
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone of chemical characterization, providing the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the calculated values for the postulated molecular formula, serving as a critical checkpoint for the purity and identity of a synthesized compound.
While no specific elemental analysis data has been published for this compound, the molecular formula is C₈H₇NO₂. For its nitrile derivative, 3-Oxo-3-(pyridin-4-yl)propanenitrile , the molecular formula is C₈H₆N₂O. sigmaaldrich.com The theoretical elemental composition can be calculated from these formulas. In research settings, the synthesis of a new compound is typically accompanied by a report of the experimentally found elemental percentages, which should closely match the theoretical values.
Below is a table illustrating how elemental analysis data is presented, using the theoretical values for 3-Oxo-3-(pyridin-4-yl)propanenitrile.
| Element | Theoretical % | Found % |
| Carbon (C) | 65.75 | Value to be determined experimentally |
| Hydrogen (H) | 4.14 | Value to be determined experimentally |
| Nitrogen (N) | 19.17 | Value to be determined experimentally |
Theoretical values are calculated for C₈H₆N₂O. The 'Found %' column would be populated with data from an actual experiment.
A study on pyridin-4-ylmethyl 4-aminobenzoate reported that the compound was characterized by elemental analysis, which confirmed the purity of the product. This underscores the importance of this technique in conjunction with spectroscopic and crystallographic methods for the full and unambiguous characterization of new chemical entities.
Theoretical and Computational Chemistry Studies on 3 Oxo 3 Pyridin 4 Yl Propanal
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the properties of molecules like 3-Oxo-3-(pyridin-4-yl)propanal.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a computational method used to determine the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry. scielo.org.mxresearchgate.net This process involves calculating the molecule's energy for various atomic arrangements until the minimum energy conformation is found. scielo.org.mx
The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. These structural parameters are fundamental to understanding the molecule's physical and chemical behavior. Furthermore, DFT is used to analyze the electronic structure, including the distribution of electron density and the nature of chemical bonds within the molecule. researchgate.net
HOMO/LUMO Analysis and Global Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netscispace.com The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E_HOMO). researchgate.net
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E_LUMO). researchgate.net
Chemical Potential (μ): A measure of the escaping tendency of electrons from an equilibrium system (μ = (E_HOMO + E_LUMO) / 2). researchgate.net
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (E_LUMO - E_HOMO) / 2). researchgate.net
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = μ² / 2η). researchgate.net
These descriptors provide a quantitative framework for understanding and predicting the chemical behavior of this compound in various reactions. researchgate.net
Table 1: Calculated Global Reactivity Descriptors for a Related Pyridine (B92270) Derivative
| Parameter | Value (eV) |
| E_HOMO | -7.21 |
| E_LUMO | -2.29 |
| Energy Gap (ΔE) | 4.92 |
| Ionization Potential (I) | 7.21 |
| Electron Affinity (A) | 2.29 |
| Chemical Potential (μ) | -4.75 |
| Chemical Hardness (η) | 2.46 |
| Electrophilicity Index (ω) | 4.60 |
Data is for a representative pyridazine (B1198779) compound and serves as an illustrative example of the types of values obtained from DFT calculations. researchgate.net
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods are also employed to predict the spectroscopic properties of this compound, which can then be compared with experimental data for structural validation.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). scielo.org.mx These theoretical predictions can aid in the assignment of experimental NMR signals. docbrown.info
IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated using DFT. mdpi.com The resulting theoretical infrared (IR) spectrum can be compared with the experimental spectrum to identify characteristic functional groups and confirm the molecular structure. mdpi.com
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govchemrxiv.org By calculating the energies of electronic transitions and their corresponding oscillator strengths, a theoretical UV-Vis spectrum can be generated. chemrxiv.orgchemrxiv.org This is valuable for understanding the electronic properties and color of the compound.
Mechanistic Pathway Investigations through Computational Simulations
Computational simulations are powerful tools for elucidating the mechanisms of chemical reactions involving this compound.
Transition State Analysis for Reaction Pathways
By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states—the high-energy intermediates that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Analyzing the geometry of the transition state provides insights into the bond-making and bond-breaking processes that occur during the reaction.
Solvent Effects on Reactivity and Tautomerism
The solvent in which a reaction is carried out can significantly influence its rate and outcome. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the reactivity of this compound. beilstein-journals.org These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies and their impact on the energies of reactants, products, and transition states. beilstein-journals.org
Furthermore, this compound can exist in different tautomeric forms, such as the keto and enol forms. The relative stability of these tautomers can be influenced by the solvent. orientjchem.org Computational studies can predict the equilibrium between tautomers in various solvents by calculating their relative energies, which is crucial for understanding the compound's reactivity, as different tautomers may exhibit different chemical behaviors. orientjchem.org Polar solvents, for instance, may stabilize the more polar tautomer through dipole-dipole interactions or hydrogen bonding. orientjchem.org
Structure-Reactivity Relationships from a Theoretical Perspective
Theoretical calculations can provide valuable insights into the reactivity of this compound. Frontier molecular orbital (FMO) theory, which considers the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is often used to predict the sites of electrophilic and nucleophilic attack.
For this compound, the HOMO is likely to be located on the electron-rich regions of the molecule, such as the pyridine ring and the oxygen atoms. The LUMO, on the other hand, would be expected to be centered on the electron-deficient carbonyl carbons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.
Computational studies on related pyridinyl derivatives have utilized DFT to calculate electrostatic potential surfaces and Fukui indices to predict reactive sites. researchgate.net Such analyses for this compound would likely indicate that the carbonyl carbons are susceptible to nucleophilic attack, while the pyridine nitrogen and potentially the enolate form of the molecule would be prone to electrophilic attack.
The presence of the pyridine ring can also influence the reactivity of the propanal chain through inductive and resonance effects. Theoretical studies can quantify these effects and provide a deeper understanding of how the electronic structure of the molecule governs its chemical behavior.
Applications of 3 Oxo 3 Pyridin 4 Yl Propanal As a Synthetic Building Block
Precursor for the Synthesis of Novel Heterocyclic Compounds
The reactivity of the 1,3-dicarbonyl system in 3-Oxo-3-(pyridin-4-yl)propanal is central to its application in synthesizing a variety of heterocyclic compounds. The two electrophilic carbonyl carbons and the acidic methylene (B1212753) protons provide multiple reaction sites for cyclization and condensation reactions.
The 1,3-dicarbonyl functionality is a classic precursor for the synthesis of five- and six-membered heterocyclic rings through condensation reactions with dinucleophiles.
Pyrazoles: The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) or its derivatives is a fundamental and widely used method for the preparation of pyrazoles, often referred to as the Knorr pyrazole (B372694) synthesis. youtube.com In this context, this compound can react with hydrazine to yield a pyridinyl-substituted pyrazole. The reaction typically proceeds by initial formation of a hydrazone at one carbonyl group, followed by intramolecular condensation and dehydration to form the aromatic pyrazole ring. youtube.comgoogle.com The process is efficient and can be carried out under mild conditions, often providing high yields of the final product. youtube.com This method is a cornerstone for creating valuable starting materials for dyes, crop protection agents, and pharmaceuticals. google.com
Pyridazines: Similarly, this compound is a suitable precursor for pyridazine (B1198779) synthesis. The reaction with hydrazine can lead to the formation of a six-membered dihydropyridazine (B8628806) ring, which can then be oxidized to the aromatic pyridazine. organic-chemistry.orgrsc.org The regioselectivity of the initial condensation can be influenced by the different reactivity of the aldehyde and ketone carbonyl groups. Various synthetic strategies have been developed for pyridazines, including metal-catalyzed cyclizations and multi-component reactions, highlighting the importance of this heterocyclic core. organic-chemistry.orgnih.gov An efficient, one-pot synthesis of substituted pyridazines has been developed using a nano-catalyst, demonstrating the ongoing innovation in accessing these structures from dicarbonyl precursors. rsc.org
Explorations in Biological and Medicinal Chemistry Research: Molecular Interactions and Analog Design Principles
In Vitro Studies of Molecular Target Engagement of 3-Oxo-3-(pyridin-4-yl)propanal Analogs
While direct in vitro studies on the molecular target engagement of this compound are not extensively documented in publicly available literature, research on its analogs provides valuable insights into their potential biological activities. The broader class of pyridyl ketones has been investigated for various therapeutic applications, suggesting that these compounds can interact with a range of biological targets. ontosight.aismmu.edu.cn
For instance, analogs of this compound, such as those incorporating a trifluoromethyl group, have been synthesized and are available for research purposes. The introduction of such substituents can significantly alter the electronic and steric properties of the molecule, thereby influencing its binding affinity for specific molecular targets. nih.gov
Studies on related pyridine-containing compounds have shown engagement with various biological targets, including enzymes and receptors. For example, certain pyridine (B92270) derivatives have been explored for their potential as antimicrobial and anti-inflammatory agents, indicating possible interactions with targets within these pathways. ontosight.ai The specific molecular targets for the analogs of this compound, however, remain a subject for further detailed investigation.
A summary of a key analog of this compound is provided in the table below:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Note |
| 3-Oxo-3-[2-(trifluoromethyl)pyridin-4-yl]propanal | C9H6F3NO2 | 217.15 | This analog introduces a trifluoromethyl group, which can significantly impact its biological activity. nih.gov |
Investigation of Enzymatic Inhibition or Activation Mechanisms by this compound Derivatives (e.g., in cell-free systems)
The investigation of enzymatic inhibition or activation by derivatives of this compound is a key area of research for understanding their mechanism of action. While specific data for the parent compound is limited, studies on related pyridyl ketones and beta-diketones provide a basis for understanding their potential interactions with enzymes. The ketone functional group is recognized as a "privileged scaffold" in drug discovery due to its ability to participate in various interactions with biological targets, including enzymes. numberanalytics.com
For example, certain pyridyl-containing beta-diketonates have been synthesized and studied for their chelating properties with metal ions, which is a common mechanism of enzyme inhibition. researchgate.net The beta-dicarbonyl moiety present in this compound can exist in equilibrium with its enol form, which can chelate metal ions that are essential for the catalytic activity of many enzymes.
Furthermore, research on other pyridine derivatives has demonstrated inhibitory activity against specific enzymes. For instance, N-[2-(aryl/substituted aryl)-4-oxo-1, 3-thiazolidin-3-yl] pyridine-4-carboxamides have shown inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes in cell-free systems. researchgate.net While these are more complex derivatives, they share the pyridine-4-yl core, suggesting that derivatives of this compound could be explored for similar activities.
The following table summarizes the enzymatic inhibition data for a related pyridine derivative:
| Compound Derivative Class | Target Enzymes | Observed Effect | Reference |
| N-[2-(aryl/substituted aryl)-4-oxo-1, 3-thiazolidin-3-yl] pyridine-4-carboxamides | COX-1, COX-2, 15-LOX | Inhibition | researchgate.net |
Structure-Activity Relationship (SAR) Studies for Analogs at a Molecular Level
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For analogs of this compound, SAR studies would involve systematically modifying the chemical structure and evaluating the impact on a specific biological activity. While comprehensive SAR studies for this specific compound are not widely published, general principles can be inferred from research on related pyridine and beta-diketone derivatives. nih.govresearchgate.net
Key areas for modification on the this compound scaffold would include:
The Propanal Chain: Modifications to the propanal chain, such as altering its length, introducing substituents, or converting the aldehyde to other functional groups, would directly impact the molecule's shape, flexibility, and reactivity. The beta-dicarbonyl system is a key feature that can be modified to explore different binding modes.
The Ketone and Aldehyde Groups: These functional groups are key for potential interactions with biological targets. The ketone can act as a hydrogen bond acceptor, while the aldehyde is a reactive group that can form covalent bonds with nucleophilic residues in proteins.
A review of the synthesis and biological activities of 2-pyridyl ketone derivatives highlights the diverse pharmacological potential of this class of compounds, underscoring the importance of SAR studies in developing new therapeutic agents. smmu.edu.cn
Computational Approaches to Ligand-Protein Interactions (e.g., Molecular Docking for analogs)
Computational methods, such as molecular docking, are powerful tools for predicting and analyzing the interactions between a ligand and a protein target. For analogs of this compound, molecular docking could be used to predict their binding modes and affinities to various enzymes or receptors, thereby guiding the design of more potent and selective compounds.
A hypothetical molecular docking study of a this compound analog would involve:
Target Selection: Identifying a potential protein target based on preliminary biological data or by analogy to other known pyridyl ketone inhibitors.
Ligand and Protein Preparation: Generating the 3D structure of the ligand and preparing the protein structure for docking, which includes adding hydrogen atoms and assigning charges.
Docking Simulation: Using a docking program to predict the most favorable binding poses of the ligand within the active site of the protein.
Analysis of Interactions: Visualizing and analyzing the predicted binding mode to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity.
These computational insights can then be used to rationalize existing SAR data and to propose new analogs with improved properties.
Future Research Directions and Unexplored Avenues for 3 Oxo 3 Pyridin 4 Yl Propanal
Development of Novel Asymmetric Synthetic Routes
The presence of a prochiral ketone and a reactive aldehyde in 3-Oxo-3-(pyridin-4-yl)propanal makes it an ideal candidate for the development of new asymmetric synthetic methodologies to access valuable chiral molecules. Future research should focus on the enantioselective transformation of its carbonyl groups.
One major avenue is the asymmetric reduction of the ketone functionality. While the synthesis of chiral alcohols from prochiral ketones is a well-established field, applying this to a multifunctional substrate like this compound presents unique challenges and opportunities. nih.gov Research into chemoenzymatic methods, employing alcohol dehydrogenases, could provide a green and highly selective route to the corresponding chiral alcohol. nih.gov The substrate specificity of various enzymes towards the pyridyl ketone would need to be systematically investigated. Furthermore, transition metal-catalyzed asymmetric hydrogenation, using catalysts based on ruthenium or rhodium with chiral phosphine (B1218219) ligands, could offer a complementary approach. A key research question would be achieving high chemoselectivity, reducing the ketone in the presence of the aldehyde, or vice versa.
Another promising direction is the use of the aldehyde group in asymmetric additions . Enantioselective alkyl, aryl, or vinyl additions to the aldehyde, catalyzed by chiral organometallic reagents or organocatalysts, would generate a new stereocenter. The resulting chiral β-hydroxy ketone is a valuable synthon for the synthesis of complex molecules, including polyketides and alkaloids.
The development of tandem or cascade reactions that create multiple stereocenters in a single operation is a particularly exciting frontier. For instance, an initial asymmetric reaction at one carbonyl group could be followed by an intramolecular cyclization directed by the newly formed stereocenter, leading to complex chiral heterocyclic scaffolds. The synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones through N-heterocyclic carbene catalysis from related starting materials highlights the potential for such complex annulations. rsc.org
A systematic study comparing different catalytic systems for these transformations would be highly valuable, as summarized in the table below.
| Catalytic System | Target Transformation | Potential Chiral Product | Key Research Challenge |
| Alcohol Dehydrogenase | Ketone Reduction | (R/S)-1-(pyridin-4-yl)-3-hydroxypropan-1-one | Enzyme activity and selectivity with the specific substrate |
| Chiral Ru/Rh Catalysts | Ketone Hydrogenation | (R/S)-1-(pyridin-4-yl)-3-hydroxypropan-1-one | Chemoselectivity over the aldehyde group |
| Chiral Organocatalysts | Aldehyde Alkylation | Chiral β-hydroxy ketones | Diastereo- and enantioselectivity |
| N-Heterocyclic Carbenes | Annulation Reactions | Chiral pyridopyridines or other heterocycles | Reaction pathway discovery and optimization |
Exploration of Organocatalytic and Photoredox Transformations
The unique electronic properties of this compound, particularly the interplay between the electron-withdrawing pyridine (B92270) ring and the dicarbonyl system, make it a fascinating substrate for modern catalytic methods like organocatalysis and photoredox catalysis.
Organocatalysis offers a metal-free approach to activate the molecule. The acidic α-protons between the two carbonyl groups can be readily deprotonated to form an enolate, which can participate in a variety of classic and novel organocatalytic reactions. For example, proline or its derivatives could catalyze asymmetric aldol (B89426) or Mannich reactions using the aldehyde functionality. The pyridine nitrogen itself can act as an organocatalyst, as has been shown in reactions like the reductive ozonolysis of alkenes. nih.gov Future work could explore its potential to catalyze intramolecular reactions or intermolecular transformations in a self-catalyzed or substrate-catalyzed manner.
Visible-light photoredox catalysis opens up reaction pathways based on single-electron transfer (SET) processes. acs.orgprinceton.edu The pyridine moiety can be activated under photoredox conditions to generate pyridinyl radicals, which are versatile intermediates for C-C and C-heteroatom bond formation. nih.gov Research could focus on the coupling of photochemically generated pyridinyl radicals from this compound with other radical precursors. For instance, the coupling with radicals derived from alkyl halides or carboxylic acids could lead to novel functionalized pyridine derivatives that are difficult to access through traditional methods. charnwooddiscovery.com The combination of organocatalysis and photoredox catalysis is a particularly promising avenue, where an organocatalyst can generate a key intermediate that is then engaged in a photocatalytic cycle. nih.gov
The potential transformations are summarized below:
| Catalysis Type | Proposed Reaction | Potential Product | Research Focus |
| Organocatalysis | Asymmetric Aldol Reaction | Functionalized dihydropyridinones | Catalyst design and stereocontrol |
| Organocatalysis | Michael Addition | Polysubstituted pyridines | Exploring different nucleophiles and acceptors |
| Photoredox Catalysis | C-H Functionalization | Alkylated or arylated pyridines | Regioselectivity and functional group tolerance |
| Hybrid Catalysis | Organo-Photoredox Coupling | Complex heterocyclic systems | Synergistic catalyst systems |
Advanced Materials Science Applications (e.g., as ligands for metal-organic frameworks, supramolecular chemistry)
The rigid structure of the pyridine ring combined with the chelating potential of the 1,3-dicarbonyl moiety makes this compound a highly attractive ligand for the construction of advanced materials.
In the field of metal-organic frameworks (MOFs) , this compound can act as a bidentate ligand, coordinating to metal centers through the pyridine nitrogen and one of the carbonyl oxygen atoms (likely from the enol form). The use of mixed ligands, combining pyridyl-containing units with other linkers like carboxylates, has proven to be an effective strategy for creating novel MOFs with unique topologies and properties. d-nb.infonih.govrsc.orguniversityofgalway.ie The presence of an uncoordinated carbonyl group within the MOF pores could serve as a reactive site for post-synthetic modification, allowing for the introduction of new functionalities. Research should explore the coordination of this compound with various metal ions (e.g., Zn(II), Cu(II), Cd(II)) and the characterization of the resulting framework structures and their properties, such as porosity, stability, and catalytic activity. The inclusion of pyridyl ligands within MOFs has been shown to be influenced by subtle electronic effects, which could be systematically studied with derivatives of the title compound. xjtlu.edu.cn
In supramolecular chemistry , the directional bonding capability of the pyridine nitrogen and the potential for hydrogen bonding from the enolized dicarbonyl moiety can be exploited to build complex, self-assembled architectures. Bidentate pyridine ligands are known to form discrete, nanoscopic 3D cages and other supramolecular structures through coordination-driven self-assembly. acs.orgnih.govacs.org Future studies could investigate the self-assembly of this compound with metal corners (e.g., platinum or palladium complexes) to form metallo-supramolecular cages. The internal cavity of such cages could encapsulate guest molecules, with potential applications in sensing, drug delivery, or catalysis.
| Application Area | Role of this compound | Potential Outcome | Future Investigation |
| Metal-Organic Frameworks | Bidentate Ligand | Porous materials with functionalized channels | Synthesis with different metal nodes, post-synthetic modification |
| Supramolecular Chemistry | Building Block for Self-Assembly | Nanoscopic cages, metallo-cycles | Assembly with various metal corners, host-guest chemistry |
| Functional Materials | Component of Mixed-Ligand Systems | Materials with synergistic properties (e.g., magnetic, optical) | Combination with other functional organic linkers |
Deeper Mechanistic Insights into Complex Reaction Cascades
The multifunctionality of this compound makes it an excellent platform for designing and studying complex reaction cascades. A small initial perturbation can trigger a series of transformations leading to intricate molecular architectures. Understanding the underlying mechanisms of these cascades is crucial for controlling the reaction outcome and developing new synthetic strategies.
A key area of investigation would be its participation in multicomponent reactions . For example, in a Hantzsch-like or Kröhnke-type pyridine synthesis, this compound could serve as the 1,3-dicarbonyl component, reacting with an aldehyde and an ammonia (B1221849) source to generate highly substituted bipyridine derivatives. wikipedia.org Mechanistic studies, using techniques like in-situ spectroscopy and kinetic analysis, could elucidate the reaction pathways and identify key intermediates.
Another avenue is the exploration of intramolecular cyclization reactions . Under basic or acidic conditions, the enolate of the dicarbonyl system could potentially attack the pyridine ring (if activated), or a substituent introduced at the aldehyde could cyclize onto the ketone. The intramolecular cyclization of related β-enamino ketone amides to form pyridin-2(1H)-ones provides a precedent for such transformations. researchgate.net Detailed mechanistic studies would be required to understand the factors controlling the regioselectivity of these cyclizations.
Computational Design of New Functionalized Derivatives
Computational chemistry offers powerful tools to predict the properties and reactivity of new molecules, thereby guiding synthetic efforts. For this compound, computational studies can provide valuable insights and accelerate the discovery of new applications.
Density Functional Theory (DFT) calculations can be employed to study the electronic structure, keto-enol tautomerism, and preferred conformations of the molecule. This information is fundamental for understanding its reactivity. For instance, calculating the relative energies of the different enol and enolate forms can predict which will be the dominant species in solution and how it will react with electrophiles.
Furthermore, computational modeling can be used to design new derivatives with tailored properties. For example, by introducing electron-donating or electron-withdrawing groups at various positions on the pyridine ring, it is possible to tune the electronic properties of the molecule. This can impact its coordination behavior in MOFs, its redox potential in photoredox catalysis, and its reactivity in organocatalytic transformations. Computational screening of virtual libraries of such derivatives can identify promising candidates for synthesis. nih.gov Theoretical investigations into the reaction mechanisms, such as locating transition states for key reaction steps, can provide a deeper understanding of the factors controlling selectivity and reactivity, complementing experimental studies. rsc.org
Q & A
Q. What are the recommended synthetic routes for preparing 3-Oxo-3-(pyridin-4-yl)propanal, and what critical parameters influence yield?
A common method involves the hydrolysis of its ethyl ester precursor, ethyl 3-oxo-3-(pyridin-4-yl)propanoate, under acidic or basic conditions. For example, saponification with NaOH in ethanol/water followed by acidification can yield the free acid, which may be further reduced or modified. Key parameters include reaction temperature (optimized at 50–60°C), stoichiometry of the base, and purification via recrystallization or column chromatography to achieve >85% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR : H and C NMR can confirm the pyridine ring protons (δ 8.5–8.7 ppm) and ketone carbonyl (δ 195–205 ppm).
- IR : Strong absorbance near 1700 cm indicates the ketone group.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 177.053 (calculated for CHNO).
- HPLC : Reverse-phase chromatography with a C18 column and UV detection at 254 nm ensures purity (>95%) .
Q. How does pH and temperature affect the stability of this compound in aqueous solutions?
The compound is prone to keto-enol tautomerism, which is pH-dependent. Under acidic conditions (pH < 3), the keto form dominates, while alkaline conditions (pH > 9) favor enolization, leading to potential degradation. Storage at 4°C in dark, anhydrous conditions minimizes decomposition. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days .
Advanced Research Questions
Q. What mechanistic insights explain the divergent reactivity of this compound in nucleophilic substitution versus condensation reactions?
The pyridine ring’s electron-withdrawing effect activates the β-keto group for nucleophilic attack. In substitution reactions (e.g., with amines), the keto oxygen acts as a leaving group, forming imine derivatives. In condensation reactions (e.g., with hydrazines), the α-hydrogen is abstracted, enabling enolate formation and subsequent cyclization. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction pathways .
Q. How can reaction conditions be optimized to mitigate side products during the synthesis of this compound derivatives?
- Temperature Control : Lower temperatures (0–10°C) reduce aldol condensation side reactions.
- Catalysts : Use of Lewis acids (e.g., ZnCl) accelerates selective acylation.
- Purification : Flash chromatography with ethyl acetate/hexane (3:7) effectively separates derivatives like hydrazones or thiosemicarbazones. Yield improvements (from 60% to 85%) are achievable by quenching reactions at 80% conversion to prevent over-reaction .
Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?
Discrepancies often arise from substituent effects on the pyridine ring. For example:
| Compound | Substituent | Activity |
|---|---|---|
| This compound | None | Moderate antimicrobial |
| 4-Methoxy analog | -OCH | Enhanced solubility but reduced potency |
| 3-Nitro analog | -NO | Cytotoxicity due to redox activity |
| Structure-activity relationship (SAR) studies using isosteric replacements and docking simulations (e.g., with bacterial enoyl-ACP reductase) can clarify mechanistic drivers . |
Q. What computational approaches are suitable for modeling the electronic properties of this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts the HOMO-LUMO gap (≈4.5 eV), indicating reactivity toward electrophiles. Molecular dynamics simulations (MD) in explicit solvent (e.g., water) reveal conformational flexibility of the propanal chain, which influences binding to targets like kinases or GPCRs. These models guide the design of analogs with improved pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
